molecular formula C13H14BrNO3S2 B2557746 5-bromo-N-(2-hydroxy-2-phenylpropyl)thiophene-2-sulfonamide CAS No. 1351621-70-9

5-bromo-N-(2-hydroxy-2-phenylpropyl)thiophene-2-sulfonamide

Cat. No.: B2557746
CAS No.: 1351621-70-9
M. Wt: 376.28
InChI Key: SXRCMQVQGMKALY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-(2-hydroxy-2-phenylpropyl)thiophene-2-sulfonamide is a compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-hydroxy-2-phenylpropyl)thiophene-2-sulfonamide typically involves the reaction of 5-bromothiophene-2-sulfonamide with 2-hydroxy-2-phenylpropyl bromide. The reaction is usually carried out in the presence of a base such as lithium hydride (LiH) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2-hydroxy-2-phenylpropyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Typically involve bases like LiH or NaH.

    Oxidation: Can be carried out using oxidizing agents like hydrogen peroxide (H₂O₂).

    Reduction: Can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄).

    Coupling Reactions: Often use palladium catalysts and boron reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various biaryl compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-hydroxy-2-phenylpropyl)thiophene-2-sulfonamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The sulfonamide group is known to inhibit certain bacterial enzymes, which could explain its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-alkylthiophene-2-sulfonamides: Similar structure but with different alkyl groups.

    Thiophene-2-sulfonamide derivatives: Various substitutions on the thiophene ring.

Uniqueness

5-bromo-N-(2-hydroxy-2-phenylpropyl)thiophene-2-sulfonamide is unique due to the presence of the 2-hydroxy-2-phenylpropyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for further research and development .

Properties

IUPAC Name

5-bromo-N-(2-hydroxy-2-phenylpropyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO3S2/c1-13(16,10-5-3-2-4-6-10)9-15-20(17,18)12-8-7-11(14)19-12/h2-8,15-16H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRCMQVQGMKALY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=C(S1)Br)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.